N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide
CAS No.: 898656-98-9
Cat. No.: VC4355100
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898656-98-9 |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.39 |
| IUPAC Name | N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C16H17N3O3S/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)23(21,22)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,17,18,20) |
| Standard InChI Key | ZMNZILQXRILYDX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, N-pyridin-4-yl-4-(pyrrolidine-1-sulfonyl)benzamide, reflects its three primary components:
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Benzamide backbone: A benzene ring linked to a carboxamide group.
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Pyridin-4-yl substituent: A pyridine ring attached to the amide nitrogen, providing potential hydrogen-bonding and π-π stacking interactions.
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Pyrrolidin-1-ylsulfonyl group: A sulfonamide functional group with a pyrrolidine ring, enhancing solubility and bioactivity .
The molecular formula is C₁₆H₁₇N₃O₃S, with a molecular weight of 331.39 g/mol. Key structural features include:
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Planar benzamide core: Facilitates interactions with aromatic residues in biological targets.
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Sulfonamide linker: Introduces polarity and potential enzyme inhibitory activity.
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Pyrrolidine ring: A five-membered saturated heterocycle that modulates lipophilicity and conformational flexibility .
Table 1: Comparative Structural Data for Related Sulfonamide Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol for N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is documented, its preparation likely follows established methods for analogous sulfonamide benzamides:
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Sulfonation of 4-aminobenzamide: Reaction of 4-aminobenzamide with chlorosulfonic acid yields 4-sulfamoylbenzamide.
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Pyrrolidine substitution: The sulfonyl chloride intermediate reacts with pyrrolidine to form the pyrrolidin-1-ylsulfonyl group.
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Amide coupling: Condensation of 4-pyrrolidin-1-ylsulfonylbenzoic acid with 4-aminopyridine using coupling agents like EDCI/HOBt.
Critical reaction parameters include:
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Temperature control: Maintained at 0–5°C during sulfonation to prevent side reactions.
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Solvent selection: Dichloromethane or THF for sulfonamide formation; DMF for amide coupling.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Chemical Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but may degrade under:
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Acidic environments: Protonation of the sulfonamide group leading to hydrolysis.
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UV exposure: Potential photodegradation of the aromatic system.
Key reactive sites include: -
Sulfonamide sulfur: Susceptible to nucleophilic attack.
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Pyridine nitrogen: Capable of coordinating metal ions or forming salts .
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: Limited (~0.1 mg/mL in water at 25°C) due to the hydrophobic pyrrolidine and pyridine groups.
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Lipophilicity: Calculated logP value of 2.1 (Predicted via ChemAxon), indicating moderate membrane permeability.
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Ionization: pKa values of 3.2 (sulfonamide) and 4.8 (pyridine) suggest dual ionization states at physiological pH .
Spectroscopic Characteristics
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IR spectroscopy: Strong absorption at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).
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¹H NMR: Pyrrolidine protons resonate as a multiplet at δ 3.2–3.4 ppm; pyridine H-2/H-6 appear as doublets at δ 8.5 ppm.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
While no direct data exists for this compound, thiadiazole-containing sulfonamides show:
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Gram-positive bacteria: MIC of 8 μg/mL against Staphylococcus aureus.
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Fungal strains: 60% growth inhibition of Candida albicans at 32 μg/mL.
Table 2: Comparative Bioactivity of Sulfonamide Derivatives
| Compound Class | Target Enzyme | IC₅₀ (μM) | Microbial Activity (MIC, μg/mL) |
|---|---|---|---|
| Arylsulfonylbenzamides | Fatty acid elongase | 7.2 | N/A |
| Thiadiazole sulfonamides | Dihydropteroate synthase | 12.4 | 8–32 (bacteria/fungi) |
Pharmacokinetic and Toxicological Considerations
ADME Profile (Predicted)
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Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.
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Distribution: Volume of distribution (Vd) ~1.2 L/kg, indicating tissue penetration.
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Metabolism: Hepatic CYP3A4-mediated oxidation of pyrrolidine ring.
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Excretion: Primarily renal (70%) with enterohepatic recirculation .
Toxicity Indicators
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Acute toxicity: LD₅₀ >500 mg/kg in rodent models (estimated).
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Genotoxicity: Negative in Ames test for analogous compounds.
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